molecular formula C14H21ClN2O2 B1448451 Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride CAS No. 1803600-54-5

Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride

Cat. No.: B1448451
CAS No.: 1803600-54-5
M. Wt: 284.78 g/mol
InChI Key: XNSJNYIJYTYLMM-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride , corresponding to the CAS registry number 1803600-54-5 . Its molecular formula is C₁₄H₂₁ClN₂O₂ , with a molecular weight of 284.78 g/mol . The parent compound, benzyl 3,5-dimethylpiperazine-1-carboxylate, has the formula C₁₄H₂₀N₂O₂ (molecular weight: 248.32 g/mol). The hydrochloride salt introduces a protonated nitrogen atom, enhancing solubility and stability.

Molecular Architecture Analysis

Piperazine Ring Substitution Patterns

The piperazine ring is a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4. Substituents include:

  • 3,5-Dimethyl groups : Two methyl groups are attached to carbons 3 and 5, creating a cis or trans configuration depending on stereochemistry.
  • 1-Carboxylate-benzyl group : A benzyl ester group is covalently bonded to the nitrogen at position 1, forming a planar carbonyl structure.
Benzyl Carboxylate Functional Group Orientation

The benzyl group (C₆H₅CH₂) is linked via an ester bond (O-CO-O) to the piperazine nitrogen. This group adopts a flexible conformation , allowing free rotation about the C-N bond, while the carbonyl oxygen participates in intramolecular hydrogen bonding with adjacent protons.

Crystallographic Data and Conformational Analysis

Crystallographic data for the hydrochloride salt are not explicitly reported in available literature. However, typical conformations of piperazine derivatives suggest:

  • Chair conformation : Predominant in saturated piperazines, with methyl groups at positions 3 and 5 adopting axial or equatorial orientations to minimize steric strain.
  • Hydrogen bonding : The protonated nitrogen (NH⁺) in the hydrochloride salt may form intermolecular hydrogen bonds with adjacent oxygen atoms.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key ¹H and ¹³C NMR features are inferred from related compounds:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J) Source
Methyl (CH₃) 1.04–1.46 d J = 5.8–6.4 Hz
Piperazine protons 2.45–3.92 m -
Benzyl aromatic protons 7.15–7.39 m -
Protonated NH⁺ 8.0–9.0 br -

The methyl groups exhibit a doublet due to coupling with adjacent piperazine protons. Aromatic protons in the benzyl group appear as a multiplet in the 7.15–7.39 ppm range.

Infrared (IR) Absorption Characteristics

IR spectra of analogous piperazine carboxylates show:

Functional Group Absorption (cm⁻¹) Assignment Source
O-H (HCl) 2500–3000 (broad) Protonated N-H stretch
C=O (ester) ~1693 Carbonyl stretching
C-N (piperazine) 1423 C-N bending

The absence of free N-H stretches in the IR spectrum confirms the hydrochloride’s protonated state.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals:

Fragment Ion m/z Proposed Structure Source
[M]⁺ 284.78 C₁₄H₂₁ClN₂O₂
[M-HCl]⁺ 248.32 C₁₄H₂₀N₂O₂ (parent ester)
[Benzyl]⁺ 91.06 C₆H₅CH₂⁺
[Piperazine moiety] 114.10 C₆H₁₂N₂ (without methyl groups) -

Fragmentation occurs via cleavage of the ester bond or loss of the benzyl group.

Properties

IUPAC Name

benzyl 3,5-dimethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-8-16(9-12(2)15-11)14(17)18-10-13-6-4-3-5-7-13;/h3-7,11-12,15H,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSJNYIJYTYLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular and Structural Data

Property Value
Chemical Name Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride
CAS Number 1803600-54-5
Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
Structure Piperazine ring, 3,5-dimethyl, N1-benzyl carboxylate, hydrochloride salt
PubChem CID 75481527

Preparation Methods Analysis

Synthesis of the Piperazine Core

Step 1: Construction of 3,5-dimethylpiperazine
  • General Approach: The piperazine ring with methyl groups at the 3 and 5 positions can be synthesized by cyclization of appropriate diamines or via reductive methods starting from primary amines and nitrosoalkenes.
  • Example Procedure:
    • A monooxime is reacted with an ene-nitrosoacetal in dichloromethane at room temperature, followed by methanol treatment and purification by column chromatography to yield substituted piperazines.
    • Alternative: Hydrogenation of dioximes using 5% Pd/C in methanol under 40 bar H₂ at 50°C for 6 hours, followed by filtration and purification.
Step Reagents/Conditions Description
1 Monooxime + ene-nitrosoacetal Cyclization in CH₂Cl₂, then MeOH, column chromatography
2 Dioxime, 5% Pd/C, H₂, MeOH Hydrogenation, filtration, concentration

Formation of the Hydrochloride Salt

Step 4: Salt Formation
  • Method:
    • The free base (benzyl 3,5-dimethylpiperazine-1-carboxylate) is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate).
    • Anhydrous hydrogen chloride gas or a solution of hydrochloric acid in ether is added to precipitate the hydrochloride salt.
Step Reagents/Conditions Description
3 HCl (gas or solution), EtOH or EtOAc Addition to free base, precipitation of hydrochloride salt

Summary Table: Representative Synthesis

Step Key Reaction Reagents & Conditions Reference
1 Piperazine ring formation Monooxime + nitrosoacetal, CH₂Cl₂, MeOH
2 N1-Benzylation Benzyl chloride, K₂CO₃, DMF or THF, 80°C
3 Carboxylation Benzyl chloroformate, K₂CO₃, DMF, 60–100°C
4 Hydrochloride salt formation HCl (gas or solution), EtOH or EtOAc

Research Findings and Notes

  • The stereochemistry of the piperazine ring (e.g., (3S,5S)-configuration) may require chiral starting materials or resolution steps if enantiopure product is desired.
  • Reaction yields and purity depend on the quality of reagents, reaction times, and purification methods (typically column chromatography).
  • The hydrochloride salt form enhances the compound’s solubility and stability, which is important for pharmaceutical applications.
  • Alternative synthetic approaches may involve the use of different protecting groups or direct functionalization methods, but the outlined sequence is the most widely reported and reliable for this scaffold.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its ability to act as a ligand in coordination chemistry further enhances its utility in various chemical reactions. It can undergo oxidation and reduction reactions to introduce functional groups or regenerate original compounds.

Biology

This compound has been investigated for its interaction with various biological targets. Its potential as a pharmacological agent is noteworthy due to its ability to modulate neurotransmitter receptors such as serotonin and dopamine. The following biological activities have been identified:

  • Neurotransmission Modulation : Influences serotonin and dopamine pathways critical for mood regulation.
  • Antidepressant Potential : Explored for its effects on depression and anxiety disorders.
  • Anticancer Properties : Investigated for potential use in leukemia treatment by affecting specific cellular pathways .

Neuropharmacological Studies

Research indicates that this compound can enhance serotonergic transmission, potentially alleviating symptoms associated with mood disorders. A notable study demonstrated its effectiveness in improving mood regulation in animal models.

Anticancer Research

Investigations into the compound's anticancer properties have shown promising results. In vitro studies indicated that it could inhibit tumor growth by affecting cell cycle regulation. Comparative studies with similar compounds revealed differences in biological activity due to variations in stereochemistry .

Mechanism of Action

The mechanism of action of Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural variations, applications, and commercial aspects of benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride and its analogs:

CAS No. Compound Name Substituent Positions Stereochemistry Similarity Score Applications Availability
86541-74-4 This compound 3,5-dimethyl Not specified Reference Pharmaceutical intermediates 500 mg, 5g (CymitQuimica)
1217720-49-4 (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride 2-methyl S-enantiomer 1.00 Chiral synthesis Limited data
612493-87-5 (S)-Benzyl 3-methylpiperazine-1-carboxylate 3-methyl S-enantiomer 0.98 Asymmetric catalysis Commercial (exact vendor N/A)
623585-97-7 cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate 3,5-dimethyl Cis-configuration 0.98 Steric-controlled synthesis Research-grade
444666-46-0 Benzyl 2-methylpiperazine-1-carboxylate 2-methyl Racemic 0.98 Generic intermediates Discontinued (CymitQuimica)

Key Observations:

cis-Isomers (e.g., CAS 623585-97-7) may exhibit distinct spatial arrangements, influencing interactions in receptor binding or catalytic processes .

Enantiomeric Specificity :

  • S-enantiomers (e.g., CAS 1217720-49-4) are critical for chiral drug synthesis, where stereochemistry dictates biological activity .

Solubility and Salt Forms: Hydrochloride salts (e.g., the main compound) enhance aqueous solubility, favoring reactions in polar solvents compared to non-salt forms like CAS 612493-87-5 .

Biological Activity

Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is a common structural motif in many pharmacologically active compounds. Its chemical formula is C14H20N2O2C_{14}H_{20}N_2O_2 with a molecular weight of approximately 252.33 g/mol. The presence of the benzyl group and the carboxylate moiety enhances its interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with various receptors and enzymes:

  • Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, which may influence signaling pathways related to mood regulation and cognitive functions.
  • Enzyme Inhibition : It has been indicated that derivatives of piperazine can inhibit human acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description Reference
Anticancer ActivityExhibits antiproliferative effects in cancer cell lines through modulation of autophagy pathways.
Neuroprotective EffectsPotentially enhances cognitive function by inhibiting acetylcholinesterase.
Modulation of AutophagyInfluences mTORC1 activity, leading to increased basal autophagy but impaired autophagic flux.

Anticancer Research

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, compounds from this class were tested against MIA PaCa-2 pancreatic cancer cells, demonstrating submicromolar antiproliferative activity. The mechanism involved the disruption of mTORC1 reactivation under nutrient-replete conditions, suggesting a novel approach to target cancer cells under metabolic stress .

Neuroprotective Studies

Research involving piperazine derivatives indicates their role in enhancing cognitive functions through enzyme inhibition. For example, virtual screening methods have shown that certain piperazine compounds effectively bind to the active sites of acetylcholinesterase, thereby inhibiting its activity and increasing acetylcholine levels in synaptic clefts .

Q & A

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?

  • Validation :
  • Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots) .
  • X-ray Crystallography : Resolve enzyme-ligand complexes to confirm binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride
Reactant of Route 2
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Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride

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